molecular formula C18H17N3O2 B2898322 N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide CAS No. 1351621-64-1

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide

Cat. No.: B2898322
CAS No.: 1351621-64-1
M. Wt: 307.353
InChI Key: LYISYPRMJVRGHY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide is a quinoxaline-derived carboxamide compound characterized by a hydroxy-phenylpropyl substituent at the amide nitrogen. Quinoxaline carboxamides are a versatile class of heterocyclic compounds with demonstrated biological activities, including antimicrobial, anticancer, and central nervous system (CNS)-related effects. The structural flexibility of the quinoxaline core allows for diverse substitutions, which significantly influence physicochemical properties (e.g., lipophilicity, solubility) and pharmacological profiles .

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-18(23,13-7-3-2-4-8-13)12-20-17(22)16-11-19-14-9-5-6-10-15(14)21-16/h2-11,23H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYISYPRMJVRGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives, including N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide, has been extensively studied. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . This reaction typically occurs under mild conditions and can be catalyzed by acids or bases. The resulting quinoxaline can then be further modified to introduce the N-(2-hydroxy-2-phenylpropyl) and carboxamide groups.

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often focus on green chemistry principles to minimize environmental impact . These methods may involve the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes. The specific industrial methods for producing this compound have not been detailed in the available literature.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions can vary widely depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antibiotic and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity (logP) is critical for anti-TB efficacy. The target compound lacks the di-N-oxide moiety present in active anti-TB analogs, which enhances DNA interaction via redox cycling .

Antidepressant Quinoxaline Carboxamides

highlights quinoxaline-2-carboxamides with 5-HT3 receptor antagonism and antidepressant effects:

Compound Structure Activity (Forced Swim Test) Key Substituents Reference
N-(3-chloro-2-methylphenyl)-quinoxaline-2-carboxamide (4i) Chloro-methylphenyl Significant reduction in immobility Electron-withdrawing Cl group
3-methoxy-N-p-tolylquinoxaline-2-carboxamide (QCM-4) Methoxy, p-tolyl Moderate activity Methoxy enhances H-bonding
Target Compound 2-hydroxy-2-phenylpropyl Not reported Hydroxy group may enhance solubility

Key Findings :

  • Electron-withdrawing groups (e.g., Cl in 4i) improve CNS penetration and receptor binding .
  • The target compound’s hydroxy group may confer higher solubility than QCM-4’s methoxy group but could reduce blood-brain barrier permeability .

DNA-Binding and Intercalating Agents

Quinoxaline carboxamides in echinomycin-like molecules () bind DNA via intercalation and hydrogen bonding:

Compound DNA Binding Mechanism Key Features Reference
Echinomycin Bis-intercalation via quinoxaline rings Cyclic depsipeptide backbone
Target Compound Not reported Single quinoxaline ring, no backbone

Key Findings :

  • The target compound lacks the cyclic peptide backbone essential for bis-intercalation, likely precluding strong DNA binding .
  • Its isolated quinoxaline ring may permit weak intercalation, but structural preorganization is absent .

Antibacterial Quinoline and Quinoxaline Derivatives

and describe carboxamides with antibacterial activity:

Compound (Example) Core Structure Antibacterial Target (MIC, μg/mL) Key Substituents Reference
N-(3-(Dimethylamino)propyl)-quinoline-4-carboxamide (5a5) Quinoline 1.2–4.8 (Gram-positive bacteria) Dimethylamino propyl
4-Hydroxy-N-(3-methoxyphenyl)-3-quinolinecarboxamide Quinoline Not reported Methoxyphenyl, hydroxy
Target Compound Quinoxaline Not reported Hydroxy-phenylpropyl

Key Findings :

  • Quinoline derivatives (e.g., 5a5) show stronger antibacterial activity than quinoxaline analogs, likely due to enhanced interactions with bacterial enzymes .
  • The target compound’s hydroxy group may improve solubility but reduce lipid bilayer penetration compared to alkylamino groups in 5a5 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide, and how do substituent modifications impact yield and purity?

  • Methodological Answer : The compound can be synthesized via the Beirut reaction, a multi-step process involving condensation of quinoxaline-2-carboxylic acid derivatives with appropriate amines. Modifications at the quinoxaline core (e.g., introducing methyl or halogen substituents) and the amide side chain (e.g., hydroxypropyl groups) require precise stoichiometric control to avoid side reactions. For example, introducing a methyl group at position 3 of the quinoxaline ring improved antimycobacterial activity but reduced yield (12–47% for derivatives like 4g and 5b ) due to steric hindrance .
  • Key Data :

DerivativeSubstituent PositionYield (%)IC₉₀ (µg/mL)
4g 6,7-Cl; 3-CH₃12≤10
5b 7-Cl; 3-CH₃37≤10

Q. How can structural elucidation of this compound derivatives be validated?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical for confirming the quinoxaline core and amide linkage. For instance, IR absorption peaks at 1670–1690 cm⁻¹ confirm the carbonyl group in the carboxamide moiety, while ¹H NMR signals at δ 8.5–9.0 ppm correspond to aromatic protons in the quinoxaline ring . High-Resolution Mass Spectrometry (HRMS) or elemental analysis (C, H, N percentages within ±0.3% of theoretical values) ensures purity .

Advanced Research Questions

Q. What structural features of this compound derivatives correlate with enhanced antimycobacterial activity and reduced cytotoxicity?

  • Methodological Answer : Position-specific substituents significantly influence bioactivity. For example:

  • 3-Methyl substitution : Derivatives with a methyl group at position 3 (e.g., 4f , 5a ) showed higher activity against M. tuberculosis H37Rv (IC₉₀ ≤ 10 µg/mL) and lower cytotoxicity (SI ≥ 10) due to improved membrane permeability .
  • Hydroxypropyl side chain : The 2-hydroxy-2-phenylpropyl group enhances solubility and target binding via hydrogen bonding with mycobacterial enzymes .
    • Contradiction Analysis : While 3-methyl substitution generally improves activity, bulky groups (e.g., trifluoromethyl) at the aryl amide position reduce potency, likely due to steric clashes .

Q. How can computational modeling guide the design of novel quinoxaline-2-carboxamide analogs with improved pharmacokinetics?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) models predict binding affinity to mycobacterial targets like enoyl-ACP reductase. Key parameters include:

  • LogP : Optimal values (2.5–3.5) balance lipophilicity and solubility .
  • Polar Surface Area (PSA) : Values <90 Ų enhance blood-brain barrier penetration for CNS-targeted therapies .
    • Case Study : Derivatives with piperazine-linked thiazole moieties (e.g., HMDB0247660) showed predicted metabolic stability via CYP450 inhibition assays .

Q. What experimental strategies resolve contradictions in reported Structure-Activity Relationship (SAR) data for quinoxaline-2-carboxamides?

  • Methodological Answer :

Dose-Response Curves : Validate IC₅₀/IC₉₀ discrepancies across studies using standardized MIC assays (e.g., microplate Alamar Blue assay) .

Crystallography : Resolve steric vs. electronic effects by comparing X-ray structures of active (e.g., 5a ) and inactive derivatives .

Metabolite Profiling : Assess if cytotoxicity arises from metabolic degradation (e.g., oxidation of the hydroxypropyl group) using LC-MS/MS .

Safety and Handling in Research Settings

Q. What protocols mitigate risks when handling quinoxaline-2-carboxaldehyde precursors?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles due to skin/eye irritation risks (GHS H315/H319) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • First Aid : Immediate rinsing with water (15+ minutes for eye exposure) and medical consultation for persistent symptoms .

Data Gaps and Future Directions

Q. Why is there limited ecological toxicity data for quinoxaline-2-carboxamide derivatives, and how can this be addressed?

  • Methodological Answer : Current SDS documents lack ecotoxicity profiles (e.g., LC₅₀ for aquatic organisms). Researchers should:

Conduct Daphnia magna or Aliivibrio fischeri bioluminescence assays for acute toxicity .

Use computational tools like ECOSAR to predict biodegradability and bioaccumulation potential .

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